molecular formula C15H15NO3 B1305532 8-Acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 312714-12-8

8-Acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B1305532
CAS No.: 312714-12-8
M. Wt: 257.28 g/mol
InChI Key: MAHHEUJIITYGOD-UHFFFAOYSA-N
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Description

8-Acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (CAS 312714-12-8) is a chemical compound with the molecular formula C15H15NO3 and a molecular weight of 257.28 g/mol . This tetrahydroquinoline derivative is part of a class of cyclopenta-annelated tetrahydroquinolines studied for their specialized biological and chemical properties . Research into similar compounds indicates potential interest in their mechanism of action as antioxidants . Studies suggest that the antioxidant activity in this class is governed by specific active centers within the molecule, which can terminate radical-chain oxidation reactions in model systems like the oxidation of 1,4-dioxane . Furthermore, tetrahydroquinoline scaffolds are of significant interest in medicinal chemistry. Structural analogs, which share the core tetrahydroquinoline structure, have been investigated for their affinity towards the G protein-coupled estrogen receptor (GPER) . In silico studies on these analogs show that they can bind to the GPER active site, interacting with a key phenylalanine cluster (F206, F208, F278) . Such interactions are crucial for molecular recognition and can be correlated with growth inhibitory activities in various cancer cell lines, including renal (RCC4-VA), liver (Hep G2), and pancreatic (MIA Paca-2) cancers, as demonstrated by MTT assays . The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-8(17)9-5-6-13-12(7-9)10-3-2-4-11(10)14(16-13)15(18)19/h2-3,5-7,10-11,14,16H,4H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHHEUJIITYGOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389677
Record name 8-Acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312714-12-8
Record name 8-Acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

8-Acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (CAS No. 312714-12-8) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, particularly focusing on its antibacterial activities and cytotoxicity profiles.

  • Molecular Formula : C15H15NO3
  • Molecular Weight : 257.28 g/mol
  • CAS Number : 312714-12-8

Antibacterial Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antibacterial properties. The specific compound has been evaluated against various bacterial strains using standard methods.

In Vitro Antibacterial Evaluation

A study conducted by researchers synthesized and evaluated several quinoline derivatives, including this compound. The compound was tested against a range of bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus (S. aureus)64
Escherichia coli (E. coli)128
Bacillus subtilis (B. subtilis)>256
Pseudomonas aeruginosa (P. aeruginosa)>256
Methicillin-resistant Staphylococcus aureus (MRSA)>256

The results indicated that the compound exhibited moderate activity against S. aureus and E. coli but weak activity against other strains tested .

Cytotoxicity Studies

Cytotoxicity was assessed using the MTT assay on mouse macrophage cell lines (RAW 264.7). The findings revealed:

Compound IC50 µg/mL
This compound98.2
Control (Ampicillin)Similar to test compound

The low IC50 values suggest that the compound has a favorable safety profile and could be further explored as an antibacterial agent .

Structure-Activity Relationship

The structure of this compound plays a critical role in its biological activity. Modifications to the quinoline structure can enhance or diminish antibacterial efficacy. For instance:

  • Compounds with longer side chains exhibited stronger activity against S. aureus.
  • The flexibility of the amide side chain significantly influences antibacterial potency against E. coli.

Case Studies and Research Findings

  • Study on Antibacterial Efficacy : A comparative analysis of various synthesized quinoline derivatives showed that structural modifications increased antibacterial activity against Gram-positive bacteria like S. aureus while maintaining lower toxicity levels in mammalian cells .
  • Exploration of Mechanisms : Research has indicated that these compounds may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, although specific mechanisms for this compound remain to be elucidated.

Comparison with Similar Compounds

Structural and Functional Variations

The cyclopentaquinoline scaffold is highly versatile, with modifications at positions 4, 6, and 8 significantly altering pharmacological properties. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences
Compound Name Substituents (Position) Molecular Weight Biological Target Activity/Notes References
8-Acetyl-...-4-carboxylic acid (Target) Acetyl (8), COOH (4) Not reported Unknown (Possible HTA/GBM) Structural analog of HTA inhibitors; acetyl group may influence solubility.
4BP-TQS (GAT107) 4-Bromophenyl (4), SO₂NH₂ (8) ~407.3 α7 nAChR Allosteric agonist-PAM; stereochemistry-dependent activity (3aR,4S,9bS).
G1-PABA 6-Bromo-benzodioxolyl (4), COOH (8) ~452.3 GPER ligands (precursor) Used in synthesizing GPER-targeting ligands; bromine enhances lipophilicity.
CTCQC Carbamoyl (6), COOH (4) ~262.3 HTA First HTA inhibitor; antifungal activity via sulfur assimilation inhibition.
4-(Ethoxycarbonyl)-...-8-carboxylic acid Ethoxycarbonyl (4), COOH (8) 287.31 Unknown Ester group increases lipophilicity; potential prodrug candidate.
6,7-Dimethyl-...-4-carboxylic acid 6,7-Dimethyl, COOH (4) ~276.3 Schistosoma tegumental AChE Moderate AChE inhibition (49.44% at 10 µM).
Sulfonamide Derivatives (e.g., TQS, 4BP-TQS)
  • Activity : Position and halogen type on the phenyl ring dictate function. For example:
    • 4BP-TQS : Para-bromine confers allosteric agonist activity on α7 nAChRs.
    • 2BP-TQS/3BP-TQS : Ortho/meta-bromine eliminates agonist activity but retains PAM effects .
  • Stereochemistry : The (+)-enantiomer of 4BP-TQS (GAT107) is pharmacologically active, while the (-)-enantiomer is inactive .
Carboxylic Acid and Ester Derivatives
  • Carboxylic Acid (Target Compound) : The free acid at position 4 may facilitate ionic interactions with target proteins, similar to CTCQC’s role in HTA inhibition .
Substituent Effects on Antifungal Activity
  • CTCQC : The carbamoyl group at position 6 disrupts fungal sulfur metabolism, highlighting the importance of electron-withdrawing groups for HTA inhibition .
  • 6,7-Dimethyl Analog : Methyl groups increase steric bulk, possibly reducing binding affinity compared to the acetylated target compound .

Preparation Methods

Formation of the Cyclopenta[c]quinoline Core

  • The core structure is generally synthesized via cyclization reactions involving appropriate precursors such as amino-substituted aromatic compounds and cyclopentadiene derivatives.
  • Acid-mediated or base-catalyzed cyclization is commonly employed to form the fused bicyclic system.
  • Reaction conditions often require controlled temperature (typically 80–150°C) and solvents such as ethanol, acetic acid, or other polar aprotic solvents to facilitate ring closure.

Introduction of the Acetyl Group at the 8-Position

  • The acetyl substituent is introduced via electrophilic aromatic substitution or by using acetyl-containing precursors during the cyclization step.
  • Alternatively, post-cyclization acetylation can be performed using reagents like acetic anhydride or acetyl chloride under acidic or basic catalysis.
  • Reaction parameters such as temperature, catalyst type, and reaction time are optimized to achieve regioselective acetylation at the 8-position.

Carboxylation at the 4-Position

  • The carboxylic acid group at the 4-position is typically introduced by oxidation of a methyl or aldehyde precursor or by direct carboxylation using carbon dioxide under high pressure and temperature.
  • Another approach involves hydrolysis of ester intermediates formed during earlier synthetic steps.
  • Purification of the carboxylic acid product is achieved by crystallization or chromatographic techniques.

Detailed Preparation Methodology and Reaction Conditions

Step Reaction Type Reagents/Conditions Outcome/Yield (%) Notes
1 Cyclization Amino-substituted aromatic + cyclopentadiene, acid/base catalyst, 100°C, 6–12 h 70–85% Formation of cyclopenta[c]quinoline core
2 Acetylation Acetic anhydride or acetyl chloride, pyridine or acid catalyst, 50–80°C, 2–4 h 80–90% Regioselective acetylation at 8-position
3 Carboxylation/Oxidation KMnO4 or CrO3 oxidation, or CO2 under pressure, 60–120°C, 4–8 h 65–80% Introduction of carboxylic acid at 4-position
4 Purification Recrystallization or HPLC Purity > 98% Ensures removal of side products and isomers

Industrial and Scale-Up Considerations

  • Industrial synthesis often employs continuous flow reactors to improve reaction control, heat transfer, and scalability.
  • Automated systems allow precise control of reaction parameters, enhancing yield and purity.
  • Advanced purification methods such as preparative high-performance liquid chromatography (HPLC) or crystallization under controlled conditions are used to obtain high-purity material.
  • Environmental and safety considerations include the use of greener solvents and minimizing hazardous reagents.

Analytical and Characterization Techniques Supporting Preparation

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structural integrity and regioselectivity of acetyl and carboxyl groups.
  • Mass spectrometry (MS) verifies molecular weight and purity.
  • Infrared (IR) spectroscopy identifies characteristic functional groups (carbonyl stretches for acetyl and carboxylic acid).
  • Elemental analysis ensures correct stoichiometry.
  • Chromatographic purity is assessed by HPLC or gas chromatography (GC).

Summary Table of Preparation Methods

Preparation Aspect Method/Condition Yield Range (%) Key Notes
Cyclopentaquinoline core Acid/base-catalyzed cyclization, 100°C 70–85 Critical for core formation
Acetyl group introduction Acetic anhydride/acetyl chloride, 50–80°C 80–90 Regioselectivity important
Carboxylic acid formation Oxidation (KMnO4/CrO3) or CO2 carboxylation 65–80 Requires controlled conditions
Purification Recrystallization, HPLC >98 purity Ensures product quality

Research Findings and Notes

  • The preparation methods are adapted from synthetic strategies used for related cyclopentaquinoline derivatives, as direct detailed protocols for this exact compound are limited in public literature but can be inferred from analogs and general quinoline chemistry.
  • The acetyl and carboxylic acid groups significantly influence the compound’s reactivity and biological activity, necessitating precise control during synthesis.
  • Optimization of reaction conditions (temperature, solvent, catalyst) is essential to maximize yield and minimize side reactions such as over-oxidation or undesired substitution.
  • The compound’s stereochemistry (3a,4,5,9b-tetrahydro) is preserved through mild reaction conditions and careful selection of reagents.

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. For example, highlights X-ray crystallography to resolve stereochemical configurations in similar tetrahydroquinoline derivatives .
  • X-ray Diffraction : Critical for verifying the fused cyclopenta-quinoline ring system and spatial arrangement of substituents.

Methodological Tip : Combine NOESY (2D NMR) with computational modeling to address overlapping signals in complex spectra.

What strategies are recommended for optimizing synthetic yield and purity?

Q. Advanced Research Focus

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl2_2) to enhance cyclization efficiency, as demonstrated in the synthesis of analogous fluoroquinolones .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield, as shown for structurally related quinoline-3-carboxylic acids .
  • Chromatographic Purification : Employ reverse-phase HPLC to isolate high-purity fractions, addressing byproduct formation during acetylation.

How to address contradictions in reported biological activity data for this compound?

Advanced Research Focus
Contradictions may arise from:

  • Assay Variability : Differences in cell lines (e.g., Gram-negative vs. Gram-positive bacterial models) or concentration ranges.
  • Purity Discrepancies : Impurities in synthesized batches can skew results. Validate purity via HPLC and mass spectrometry before biological testing .

Resolution : Standardize assays using reference compounds (e.g., ciprofloxacin for antimicrobial studies) and report IC50_{50}/MIC values with error margins.

What biological activities have been preliminarily investigated for this compound?

Q. Basic Research Focus

  • Antimicrobial Activity : Quinoline derivatives with acetyl and carboxylic acid groups show inhibition against E. coli and S. aureus .
  • Enzyme Inhibition : Potential interaction with DNA gyrase or topoisomerase IV, common targets for quinolone antibiotics .

Screening Protocol : Use microbroth dilution assays (CLSI guidelines) for MIC determination and molecular docking to predict target binding.

How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

Q. Advanced Research Focus

  • QSAR Studies : Correlate substituent electronegativity (e.g., acetyl group) with antibacterial potency using software like Schrödinger Suite.
  • Docking Simulations : Predict binding affinity to DNA gyrase by modeling interactions between the carboxylic acid group and enzyme active sites .

Validation : Synthesize top-ranked virtual hits and test in vitro.

What safety protocols are recommended for handling this compound?

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of fine particulates, as recommended for similar quinolinecarboxylic acids .

How to investigate the compound’s mechanism of action using biophysical techniques?

Q. Advanced Research Focus

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified DNA gyrase .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of target-ligand interactions .

Data Interpretation : Compare results with known quinolone antibiotics to identify unique binding modes.

What are the stability profiles of this compound under varying pH and temperature conditions?

Q. Advanced Research Focus

  • Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
  • pH-Dependent Degradation : Test solubility and stability in buffers (pH 1–10) to identify optimal storage conditions.

How to resolve discrepancies in reported CAS registry numbers or structural identifiers?

Q. Advanced Research Focus

  • Cross-Reference Databases : Use SciFinder or Reaxys to verify CAS numbers (e.g., 354816-24-3 for a related tetrahydroquinoline ).
  • Structural Elucidation : Perform high-resolution mass spectrometry (HRMS) and compare with published fragmentation patterns .

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